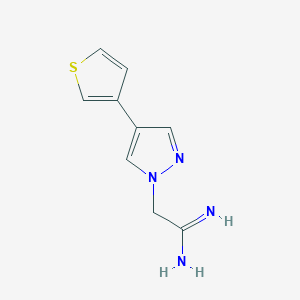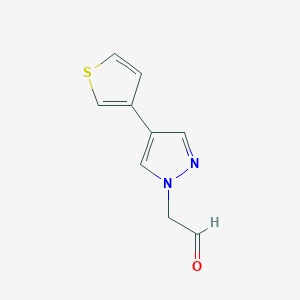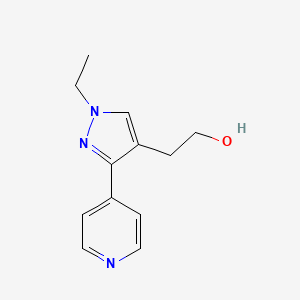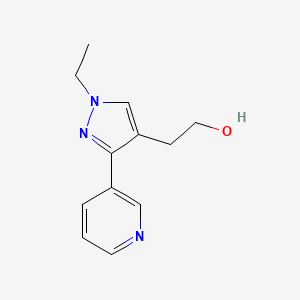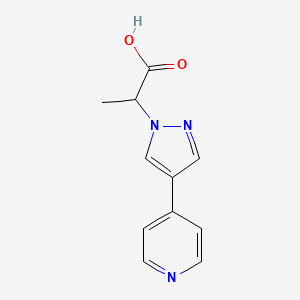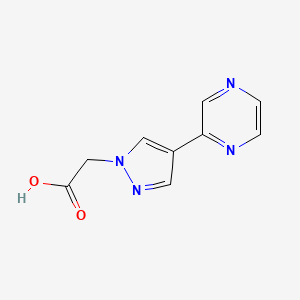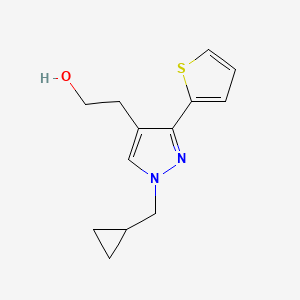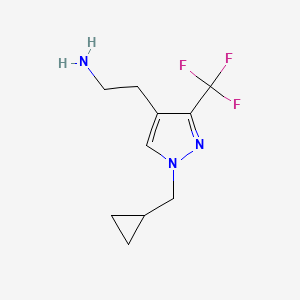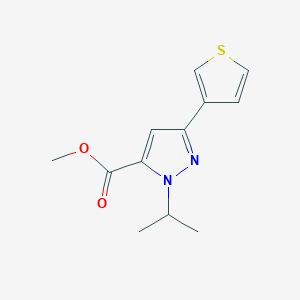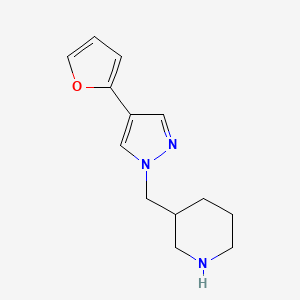
3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Descripción general
Descripción
3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, also known as 4-F-PyMP, is a heterocyclic compound derived from piperidine, pyrazole, and furan. It is an important intermediate in the synthesis of various pharmaceuticals and has a wide range of applications in the scientific and medical fields. 4-F-PyMP has been studied for its potential use in the synthesis of new drugs, as a reagent for the synthesis of derivatives, and for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Research demonstrates the importance of chemical inhibitors in understanding the metabolism of drugs by Cytochrome P450 enzymes in the liver. These inhibitors help predict drug-drug interactions by identifying specific CYP isoforms involved in the metabolism of various drugs. The selectivity of inhibitors like furafylline for CYP1A2 and others for different CYP isoforms underlines the critical role of chemical structure in determining selectivity and effectiveness in drug interactions (Khojasteh et al., 2011).
Bioactive Heterocyclic Compounds
The inclusion of furan and thiophene rings in the structure of pharmaceutical compounds highlights their significance in drug design. These heterocycles are crucial in the medicinal chemistry of nucleobases, nucleosides, and their analogues, demonstrating varied biological activities. The structural modifications and bioisosteric replacements with heteroaryl groups significantly impact the activity and selectivity of these compounds, suggesting the potential utility of "3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine" in similar contexts (Ostrowski, 2022).
DNA Binding Agents and Radioprotectors
Compounds like Hoechst 33258 and its analogues, which bind to the minor groove of DNA, provide a framework for understanding how specific chemical structures interact with biological targets. These compounds' ability to serve as fluorescent DNA stains and potential uses as radioprotectors and topoisomerase inhibitors offer insights into designing molecules for targeting DNA or protecting against radiation damage (Issar & Kakkar, 2013).
Novel CNS Acting Drugs
The exploration of functional chemical groups for synthesizing compounds with central nervous system (CNS) activity emphasizes the importance of heterocycles like pyrazole in drug discovery. This research suggests potential directions for developing new therapeutic agents targeting CNS disorders, where the structural attributes of compounds similar to "3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine" could be leveraged (Saganuwan, 2017).
Mecanismo De Acción
Target of Action
For instance, furan derivatives have been reported to exhibit muscle relaxant activity . Pyrazole derivatives, on the other hand, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Furan and pyrazole derivatives generally act by interacting with their target proteins and modulating their activity .
Biochemical Pathways
Furan and pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Furan and pyrazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
3-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-11(7-14-5-1)9-16-10-12(8-15-16)13-4-2-6-17-13/h2,4,6,8,10-11,14H,1,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZUXAAZLMXACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



